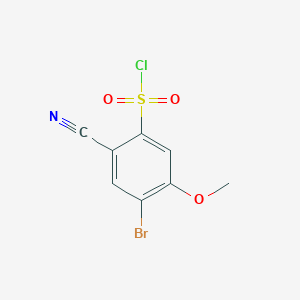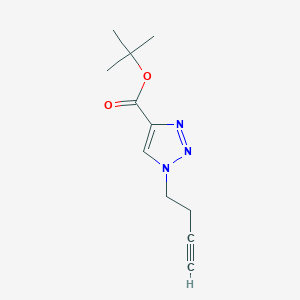
2-Chloro-6-(trifluoromethoxy)benzaldehyde
Descripción general
Descripción
2-Chloro-6-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O2 . It has a molecular weight of 224.57 . The compound is typically stored at ambient temperature and is available in a liquid-oil physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H . This indicates the molecular structure of the compound.It is a liquid-oil at room temperature . The compound has a CAS Number of 1261822-56-3 .
Aplicaciones Científicas De Investigación
Oxidation and Catalysis
Research by Sharma, Soni, and Dalai (2012) on the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst highlights the potential use of benzaldehyde derivatives in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012). Similarly, Han et al. (2010) investigated the eco-friendly selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen over unsupported nanoporous gold, emphasizing the industrial relevance of such processes (Han, Xu, Su, Xu, & Ding, 2010).
Chemical Synthesis
Fernández, Durante-Lanes, and López-Herrera (1990) demonstrated the use of benzaldehyde in the highly stereoselective synthesis of 2,3-epoxy-amides, illustrating its role in advancing synthetic chemistry methodologies (Fernández, Durante-Lanes, & López-Herrera, 1990). Boga, Alhassan, and Hesk (2014) reported a methodology for synthesizing highly functionalized labeled benzaldehydes, highlighting the compound's versatility in creating natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Pharmaceutical and Industrial Applications
Talybov, Akhmedova, and Yusubov (2022) explored the use of benzaldehyde derivatives as antimicrobial additives for lubricating oils and fuels, demonstrating its utility in industrial applications (Talybov, Akhmedova, & Yusubov, 2022). Kühl et al. (2007) discussed the enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase, which has significant implications in pharmaceutical synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-6-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWIHHNSNNHPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1474972.png)













